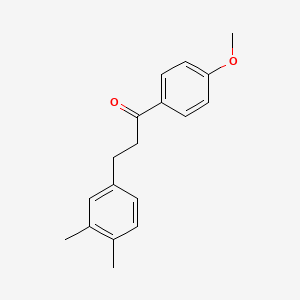

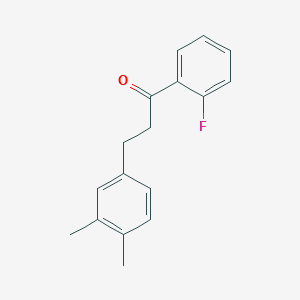

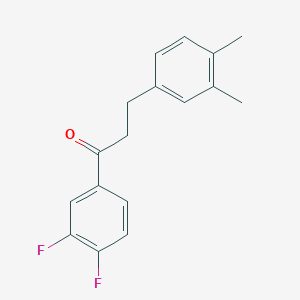

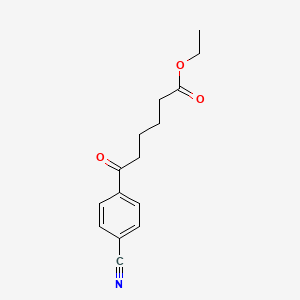

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with cyanoacetohydrazides as precursors leading to the construction of heterocycles . In one example, compound 128 was treated with anthranilic acid in phosphorus oxychloride to give a related compound . Another study discussed the use of ketoreductases for chiral selective reduction in certain compounds .Molecular Structure Analysis

The molecular structure of Ethyl 6-(4-cyanophenyl)-6-oxohexanoate is not explicitly mentioned in the search results .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For instance, hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of imine formation . Another reaction involves the use of cyanoacetohydrazides in heterocyclic synthesis via different types of reactions, including cyclocondensation and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-(4-cyanophenyl)-6-oxohexanoate are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Crystal and Molecular Structure Studies

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate has been studied for its crystal and molecular structures. These structures are essential for understanding the compound's chemical properties and potential applications in various fields, including material science and pharmaceuticals. The crystal structure is determined using single-crystal X-ray diffraction data, providing insights into the molecular arrangement and stability factors influencing the compound (Kaur et al., 2012).

Water Mediated Synthesis and Spectral Studies

This compound is involved in efficient synthesis protocols under water solvent conditions, showcasing its utility in environmentally friendly chemical processes. Spectral studies, including IR and NMR, are conducted to analyze the synthesized compounds, contributing to the understanding of their chemical behavior and potential applications (Kumar et al., 2014).

Role in Biotin Synthesis

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate plays a role in the synthesis of biotin, a vital vitamin. The synthesis process involves regioselective chlorination, highlighting the compound's significance in developing essential nutrients and pharmaceuticals (Zav’yalov et al., 2006).

Use in Michael-Aldol Condensation Reactions

This compound is utilized in Michael-Aldol condensation reactions, a critical process in organic chemistry. These reactions are fundamental in synthesizing various organic compounds, including pharmaceuticals and agrochemicals (Hernández-Ortega et al., 2001).

Importance in Statin Precursor Synthesis

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate is a key intermediate in the synthesis of statin precursors, vital for producing cholesterol-lowering drugs. This highlights its role in medicinal chemistry and drug development (Tararov et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 6-(4-cyanophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-15(18)6-4-3-5-14(17)13-9-7-12(11-16)8-10-13/h7-10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZSJHBHJXDWBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.